Potassium sorbate

描述

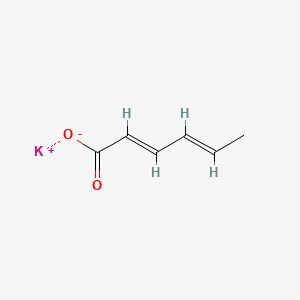

Potassium sorbate is the potassium salt of sorbic acid, with the chemical formula C6H7KO2. It is widely used as a preservative in the food, beverage, and personal care industries due to its ability to inhibit the growth of molds, yeasts, and some bacteria. This compound is a white crystalline powder that is highly soluble in water and is known for its effectiveness in acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions: Potassium sorbate is synthesized through the neutralization of sorbic acid with potassium hydroxide. The precursor sorbic acid is produced via a two-step process involving the condensation of crotonaldehyde and ketene . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving sorbic acid in water and then adding potassium hydroxide to the solution. The mixture undergoes a neutralization reaction, forming this compound and water as a byproduct. The solution is then filtered to remove impurities, and the resulting this compound is spray-dried to obtain the final product .

化学反应分析

Types of Reactions: Potassium sorbate primarily undergoes hydrolysis and oxidation reactions. In aqueous solutions, it dissociates into potassium ions and sorbic acid. Sorbic acid can further undergo oxidation, leading to the formation of various degradation products .

Common Reagents and Conditions:

Hydrolysis: In water, this compound dissociates into potassium ions and sorbic acid.

Oxidation: Sorbic acid can be oxidized in the presence of oxygen, leading to the formation of aldehydes and ketones.

Major Products Formed:

Hydrolysis: Potassium ions and sorbic acid.

Oxidation: Aldehydes and ketones.

科学研究应用

Food Preservation

Mechanism of Action

Potassium sorbate functions primarily as an antimicrobial agent, inhibiting the growth of yeasts, molds, and some bacteria. It is effective in concentrations ranging from 250 to 1000 ppm and is commonly used in products such as cheese, yogurt, dips, and baked goods .

Case Study: Meat Preservation

A study investigated the effects of this compound combined with lactic acid on the shelf-life of vacuum-packed chicken meat. The results showed that the treated samples had significantly lower bacterial counts compared to untreated controls, extending their edibility from 18 days to approximately 30 days . This demonstrates this compound's effectiveness in enhancing the shelf life of perishable products.

Pharmaceuticals

Use as a Preservative

In the pharmaceutical industry, this compound is employed as a preservative in liquid medications and formulations. Its ability to inhibit microbial growth ensures the stability and safety of these products during storage .

Case Study: Liquid Livestock Medications

this compound has been petitioned for use in organic livestock production as a mold inhibitor in liquid medications. Studies indicate that it can serve as a substitute for antibiotics in certain formulations, promoting animal health without introducing harmful substances .

Cosmetics and Personal Care Products

This compound is also prevalent in cosmetics and personal care products due to its preservative properties. It helps maintain product integrity by preventing microbial contamination, thereby extending shelf life and ensuring safety for consumers.

Agricultural Applications

Silage Additive

this compound is recognized for its safety and efficacy as a silage additive. It helps preserve the quality of silage by inhibiting mold growth during fermentation, which can enhance feed quality for livestock .

Safety Assessments

Numerous studies have assessed the safety of this compound across various applications. Research indicates that it does not exhibit acute toxicity or genotoxic effects at typical usage levels. Long-term studies have shown that even high doses do not result in significant adverse effects on organs or body weight in animal models .

Summary Table of Applications

| Application Area | Specific Uses | Effectiveness |

|---|---|---|

| Food Preservation | Cheese, yogurt, baked goods | Extends shelf life; inhibits microbial growth |

| Pharmaceuticals | Liquid medications | Preserves formulation integrity |

| Cosmetics | Skin creams, shampoos | Prevents microbial contamination |

| Agriculture | Silage additive | Enhances feed quality by inhibiting mold growth |

作用机制

Potassium sorbate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It inhibits the transport of essential nutrients and ions across the cell membrane, leading to a decrease in the proton gradient and membrane potential. This disruption impairs the ability of microorganisms to grow and reproduce .

相似化合物的比较

Sodium Benzoate: Another widely used preservative that inhibits the growth of molds, yeasts, and bacteria.

Calcium Propionate: Commonly used in baked goods to prevent mold growth.

Sorbic Acid: The active form of potassium sorbate, used in applications requiring a more concentrated preservative.

Uniqueness of this compound: this compound is preferred for its high solubility in water and its effectiveness in a wide range of pH conditions. Unlike some other preservatives, it does not impart any taste or odor to the products it is used in, making it ideal for food and beverage applications .

生物活性

Potassium sorbate, the potassium salt of sorbic acid, is widely utilized as a preservative and antimicrobial agent in various industries, particularly in food, cosmetics, and pharmaceuticals. Its biological activity primarily revolves around its ability to inhibit microbial growth and its effects on host organisms. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Characteristic/Value |

|---|---|

| Molecular Formula | C₆H₇KO₂ |

| Molecular Weight | 150.22 g/mol |

| Percent Composition | C: 47.97%, K: 26.03%, O: 21.30%, H: 4.70% |

This compound functions as a bacteriostatic agent by disrupting the metabolism of microorganisms. It inhibits:

- Carbohydrate transport into yeast cells.

- Oxidative and fermentative assimilation in bacteria.

- Oxidative phosphorylation , leading to reduced energy production in microbial cells .

Biological Effects on Microorganisms

Research indicates that this compound is effective against a range of fungi and bacteria:

- It inhibits species such as Candida, Cryptococcus, Aspergillus, Pseudomonas, and Escherichia coli at concentrations as low as 0.05% .

- A study showed that concentrations above 0.10% could effectively prevent aflatoxin production by Aspergillus flavus for up to 70 days at 12°C .

Case Study: Zebrafish Model

A recent study investigated the effects of this compound on zebrafish (Danio rerio). The fish were exposed to aqueous solutions of this compound at concentrations of 0.1 g/L and 1 g/L for two weeks. Key findings included:

- Immune Regulation : Exposure led to a significant reduction in biomarkers such as Immunoglobulin G (IgG), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).

- Microbiome Composition : High-throughput sequencing revealed destabilization in the gut microbiota, with a notable decrease in specific microbial genera .

Case Study: Drosophila Model

Another study utilized Drosophila melanogaster to assess the toxicity of this compound. The results indicated:

- Cell Apoptosis : Ingestion of this compound resulted in increased cell death in the midgut.

- Reactive Oxygen Species (ROS) Accumulation : Higher levels of ROS were detected in flies fed with this compound, indicating oxidative stress.

- Mitophagy Induction : The study observed increased mitophagy in midgut cells exposed to this compound .

Toxicological Profile

This compound has been evaluated for its toxicity across various studies:

- Acute Toxicity : It is considered non-toxic with an LD50 greater than 10,000 mg/kg when administered orally .

- Chronic Toxicity : Long-term studies indicate no significant adverse effects at high doses; however, some marginal effects on body weight and organ weights were noted at elevated concentrations .

属性

CAS 编号 |

590-00-1 |

|---|---|

分子式 |

C6H7KO2 |

分子量 |

150.22 g/mol |

IUPAC 名称 |

potassium;hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1 |

InChI 键 |

CHHHXKFHOYLYRE-UHFFFAOYSA-M |

SMILES |

CC=CC=CC(=O)[O-].[K+] |

手性 SMILES |

C/C=C/C=C/C(=O)O.[K] |

规范 SMILES |

CC=CC=CC(=O)[O-].[K+] |

颜色/形态 |

White powder Crystals White crystals or powde |

密度 |

1.363 at 25 °C/20 °C |

熔点 |

for sorbic acidMelting range of sorbic acid isolated by acidification and not recrystallised 133 °C to 135 °C after vacuum drying in a sulphuric acid desiccator >270 °C (decomposes) |

Key on ui other cas no. |

24634-61-5 590-00-1 |

物理描述 |

Dry Powder |

Pictograms |

Irritant |

溶解度 |

Solubility in water at 20 °C: 58.2%; in alcohol: 6.5% Very soluble in water Soluble in water at 25 °C 58.5 g in 100 cc water at 25 °C For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page. |

同义词 |

Acid, Hexadienoic Acid, Propenylacrylic Acid, Sorbic Hexadienoic Acid Potassium Sorbate Propenylacrylic Acid Sodium Sorbate Sorbate, Potassium Sorbate, Sodium Sorbic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium sorbate inhibit microbial growth?

A1: this compound primarily targets microorganisms by interfering with their cellular metabolism. It inhibits key enzymes like phosphofructokinase and succinate dehydrogenase , disrupting energy production and metabolic pathways crucial for growth and survival. This effect is particularly pronounced in yeasts and molds, making this compound a popular choice for preserving baked goods, beverages, and other susceptible food items.

Q2: Does this compound affect all microorganisms equally?

A2: No, this compound demonstrates varying levels of effectiveness against different microorganisms and is generally more effective against yeasts and molds than bacteria. For instance, a study on English sole found that 0.1% this compound effectively delayed bacterial growth, while 1.0% was needed to significantly extend the lag phase and reduce the maximum growth level . Additionally, certain bacteria like Escherichia coli can adapt to high concentrations of this compound through prolonged exposure under sublethal conditions .

Q3: How does this compound inhibit spore germination?

A3: Research using Bacillus cereus T and Clostridium botulinum 62A spores suggests that this compound acts as a competitive inhibitor of germination . This means it likely competes with germinants for binding sites, disrupting the initiation of germination processes.

Q4: Does the pH of the food product affect this compound's efficacy?

A4: Yes, this compound exhibits greater efficacy in acidic environments. The undissociated form of sorbic acid, formed at lower pH levels, penetrates microbial cell membranes more readily, enhancing its antimicrobial action .

Q5: Can this compound be used in combination with other preservatives or treatments?

A5: Yes, this compound is often used in combination with other hurdles like low pH, low water activity, or other preservatives to enhance its efficacy and broaden its spectrum of activity . For example, combining this compound with sodium benzoate can enhance the thermal inactivation of yeasts .

Q6: Does this compound offer any benefits in meat processing?

A6: Yes, in addition to its antimicrobial properties, this compound has shown potential in reducing nitrosamine levels in bacon when combined with lower sodium nitrite concentrations . This is particularly relevant due to the carcinogenic potential of nitrosamines.

Q7: Can this compound be used in active packaging applications?

A7: Yes, research has focused on incorporating this compound into edible coatings and films for controlled release, enhancing the shelf-life of various food products . Studies have investigated its diffusion through various plastics like LDPE and HDPE to develop effective antimicrobial packaging solutions .

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C6H7KO2, and its molecular weight is 150.22 g/mol.

Q9: Is there spectroscopic data available for this compound?

A9: Yes, studies have utilized techniques like three-dimensional fluorescence spectra to analyze this compound . This technique helps identify characteristic fluorescence peaks and investigate its behavior in various solutions, aiding in its detection and quantification.

Q10: How does this compound interact with other food components?

A10: this compound can interact with certain food components, such as proteins and amines. For example, research indicates that this compound can bind to bovine serum albumin (BSA) .

Q11: Does this compound contribute to browning in food products?

A11: Yes, this compound can undergo browning reactions, particularly in the presence of amines and at elevated temperatures . This is attributed to the formation of carbonyl compounds during its auto-oxidation, which can then react with amines to produce brown pigments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。